REACTION_CXSMILES
|
C[C:2]([CH3:5])([O-])C.[K+].[C:7]1(=[O:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.[CH2:15](I)[CH3:16]>>[CH2:15]([C:8]1([CH2:2][CH3:5])[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:7]1=[O:14])[CH3:16] |f:0.1|
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
5.4 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCCC1)=O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture stirred at room temperature for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then put into an ice bath
|
Type
|
FILTRATION
|
Details
|
After this time, the mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to ˜15 mL
|
Type
|
ADDITION
|
Details
|
This crude mixture of mono and gem di-substituted products
|
Type
|
WAIT
|
Details
|
after 5 minutes the mixture was put into an ice bath
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered after this time
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to ˜15 mL
|
Type
|
CUSTOM
|
Details
|
This was partitioned between ether and water
|
Type
|
WASH
|
Details
|
the ether layer was washed three times with water
|
Type
|
EXTRACTION
|
Details
|
The combined aqueous washes were then extracted three times with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics were finally dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |